molecular formula C25H34N4O4 B2428845 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide CAS No. 887211-36-1

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Cat. No. B2428845
CAS RN: 887211-36-1
M. Wt: 454.571
InChI Key: XDGBXYQDFOPCFP-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H34N4O4 and its molecular weight is 454.571. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Evaluation as Cannabinoid Receptor Ligands

  • Study 1: Moldovan et al. (2017) conducted a synthesis of indol-3-yl-oxoacetamides, closely related to the query compound. The study found that a fluorinated derivative was a potent and selective ligand for the cannabinoid receptor type 2, demonstrating a Ki value of 6.2 nM. This suggests potential applications in the modulation of the cannabinoid system (Moldovan et al., 2017).

Antifungal Agent Research

  • Study 2: Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents effective against Candida and Aspergillus species. Optimization of these compounds led to significant in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Synthesis and Antimicrobial Evaluation

  • Study 3: Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the query compound. These were screened for antimicrobial activity, showing effectiveness against various microbial species (Gul et al., 2017).

Antitumor Properties Research

  • Study 4: Horishny et al. (2020) explored N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties. The synthesized compounds showed potential as new anticancer agents, indicating the relevance of similar compounds in cancer research (Horishny et al., 2020).

Exploration in Diabetes Drug Development

  • Study 5: Sawai et al. (2010) developed a manufacturing process for a peptide-like amorphous compound, which includes a structure similar to the query compound. This research was aimed at treating diabetes, indicating the potential application in this area (Sawai et al., 2010).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4/c30-23(28-12-5-1-2-6-13-28)19-29-18-21(20-8-3-4-9-22(20)29)24(31)25(32)26-10-7-11-27-14-16-33-17-15-27/h3-4,8-9,18H,1-2,5-7,10-17,19H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGBXYQDFOPCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

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